molecular formula C4H18N8O4S B13648479 1-Methylhydrazine-1-carboximidamide hemisulfate

1-Methylhydrazine-1-carboximidamide hemisulfate

Cat. No.: B13648479
M. Wt: 274.31 g/mol
InChI Key: ZRZXZUUVGRLPEI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Methylhydrazine-1-carboximidamide hemisulfate involves several steps. One common method includes the reaction of methylhydrazine with cyanamide under controlled conditions. The resulting product is then treated with sulfuric acid to obtain the hemisulfate salt . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

1-Methylhydrazine-1-carboximidamide hemisulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methylhydrazine-1-carboximidamide hemisulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylhydrazine-1-carboximidamide hemisulfate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methylhydrazine-1-carboximidamide hemisulfate can be compared with other similar compounds, such as:

    Hydrazinecarboximidamide: Similar in structure but lacks the methyl group.

    Methylhydrazine: Contains the methyl group but lacks the carboximidamide functionality.

    Cyanamide: Shares the carboximidamide group but lacks the hydrazine moiety.

The uniqueness of this compound lies in its combined functional groups, which confer distinct chemical properties and reactivity .

Properties

Molecular Formula

C4H18N8O4S

Molecular Weight

274.31 g/mol

IUPAC Name

1-amino-1-methylguanidine;sulfuric acid

InChI

InChI=1S/2C2H8N4.H2O4S/c2*1-6(5)2(3)4;1-5(2,3)4/h2*5H2,1H3,(H3,3,4);(H2,1,2,3,4)

InChI Key

ZRZXZUUVGRLPEI-UHFFFAOYSA-N

Canonical SMILES

CN(C(=N)N)N.CN(C(=N)N)N.OS(=O)(=O)O

Origin of Product

United States

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